4-(tert-Butyl)pyridin-2-amine
Overview
Description
4-(tert-Butyl)pyridin-2-amine is an organic compound with the molecular formula C₉H₁₄N₂. It is a derivative of pyridine, where the amino group is positioned at the second carbon, and a tert-butyl group is attached to the fourth carbon. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
The primary target of 4-(tert-Butyl)pyridin-2-amine, also known as Probe II, is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Probe II interacts with its target, CYP51, by binding to it . This interaction inhibits the enzyme’s activity, thereby disrupting the formation of ergosterol . The disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s structure and function .
Biochemical Pathways
The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to altered cell membrane properties, affecting the cell’s viability .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Probe II have been analyzed in silico .
Result of Action
The action of Probe II results in potent antifungal activity against Candida spp., including several multidrug-resistant strains . It exhibits minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are sufficient to eliminate Candida spp .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of hydrogen bonds or other non-covalent interactions, which can influence the activity of the target biomolecule .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in enzyme activity or gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)pyridin-2-amine typically involves the reaction of 2-chloropyridine with tert-butylamine. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the tert-butylamine group.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(tert-Butyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: Similar structure but lacks the amino group.
2-Amino-4-methylpyridine: Similar structure but has a methyl group instead of a tert-butyl group.
2-Amino-4-ethylpyridine: Similar structure but has an ethyl group instead of a tert-butyl group.
Uniqueness
4-(tert-Butyl)pyridin-2-amine is unique due to the presence of both the amino group and the bulky tert-butyl group. This combination provides distinct steric and electronic properties, making it valuable in various chemical reactions and applications.
Properties
IUPAC Name |
4-tert-butylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQPELYFCPYKRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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